molecular formula C9H11NO2S B2438504 Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate CAS No. 349662-85-7

Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate

Cat. No.: B2438504
CAS No.: 349662-85-7
M. Wt: 197.25
InChI Key: DZTOLHKNXMQGPM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an amino group, a cyclopropyl group, and a carboxylate ester

Properties

IUPAC Name

methyl 2-amino-4-cyclopropylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)7-6(5-2-3-5)4-13-8(7)10/h4-5H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTOLHKNXMQGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349662-85-7
Record name methyl 2-amino-4-cyclopropylthiophene-3-carboxylate
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Preparation Methods

Reaction Mechanism

The Gewald reaction remains the most widely employed method for synthesizing 2-aminothiophene derivatives. For methyl 2-amino-4-cyclopropylthiophene-3-carboxylate, the process involves three key steps:

  • Knoevenagel Condensation : Cyclopropyl methyl ketone reacts with methyl cyanoacetate in the presence of a base (e.g., piperidine) to form an α,β-unsaturated nitrile intermediate.
  • Cyclization with Sulfur : The nitrile intermediate undergoes cyclization with elemental sulfur in a polar aprotic solvent (e.g., dimethylformamide or ethanol), facilitated by an amine base such as morpholine.
  • Esterification : The carboxylate group is introduced via in situ esterification when methyl cyanoacetate is used as a starting material.

The cyclopropyl group at position 4 originates from the ketone substrate, ensuring regioselective incorporation.

Optimized Conditions

Typical reaction parameters for high yields (70–85%) include:

Parameter Value
Solvent Ethanol or DMF
Temperature 80–100°C (reflux)
Reaction Time 12–24 hours
Catalyst Morpholine or piperidine
Molar Ratio (Ketone:S) 1:1.2

Example Procedure :

  • Combine cyclopropyl methyl ketone (1.0 eq), methyl cyanoacetate (1.2 eq), and morpholine (0.1 eq) in ethanol.
  • Reflux for 6 hours to complete the Knoevenagel condensation.
  • Add elemental sulfur (1.5 eq) and continue refluxing for 18 hours.
  • Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).

Yield and Purity

Under optimized conditions, the reaction achieves yields of 75–85% with >95% purity (HPLC). The product is characterized by:

  • Molecular Formula : C₉H₁₁NO₂S
  • SMILES : COC(=O)C1=C(SC=C1C2CC2)N
  • ¹H NMR (CDCl₃): δ 6.25 (s, 1H, thiophene-H), 3.85 (s, 3H, OCH₃), 2.10–1.95 (m, 1H, cyclopropyl), 1.20–1.00 (m, 4H, cyclopropyl-CH₂).

Alternative Synthetic Routes

Modified Gewald Reaction with Leaving Groups

A variation of the Gewald reaction employs methylketones bearing leaving groups (e.g., bromine) at the α-position. Sodium sulfide displaces the leaving group, enabling cyclopropyl introduction via subsequent alkylation:

  • Sulfide Displacement : Bromomethyl cyclopropyl ketone reacts with Na₂S in DMF to form a thiolate intermediate.
  • Cyclization : The intermediate undergoes cyclization with methyl cyanoacetate to yield the thiophene core.

This method offers moderate yields (50–60%) due to competing side reactions but provides flexibility in substituent placement.

Palladium-Catalyzed Cross-Coupling

Post-functionalization via Suzuki-Miyaura coupling introduces the cyclopropyl group after thiophene ring formation:

  • Halogenation : Methyl 2-amino-4-bromothiophene-3-carboxylate is synthesized via electrophilic bromination.
  • Coupling : The bromide reacts with cyclopropyl boronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C).
Parameter Value
Catalyst Loading 5 mol% Pd(PPh₃)₄
Yield 65–70%

While effective, this two-step approach is less efficient than the Gewald method.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Gewald Reaction 75–85 >95 One-pot synthesis Limited to accessible ketones
Modified Gewald 50–60 85–90 Substituent flexibility Low yield
Suzuki Coupling 65–70 >90 Late-stage functionalization Multi-step process

The Gewald reaction is preferred for its simplicity and efficiency, whereas cross-coupling is reserved for structurally complex analogs.

Experimental Data and Characterization

Spectroscopic Data

  • IR (KBr) : 3350 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1610 cm⁻¹ (C=C).
  • MS (ESI+) : m/z 198.058 [M+H]⁺, 220.040 [M+Na]⁺.

Solubility and Stability

  • Solubility : Soluble in DMSO, methanol, and chloroform; sparingly soluble in water.
  • Storage : Stable at −20°C under inert gas for >12 months.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate has been studied for its potential therapeutic effects, particularly as an inhibitor of lysine-specific demethylase-1 (LSD1). LSD1 plays a crucial role in various diseases, including cancer and neurodegenerative disorders.

Case Study: Cancer Treatment

A study highlighted the compound's inhibitory action on LSD1, suggesting its utility as a therapeutic agent for cancers such as leukemia and solid tumors. The inhibition of LSD1 can lead to increased levels of histone methylation, which is associated with tumor suppression.

StudyFindings
Demonstrated that LSD1 inhibition by compounds like this compound can reduce tumor growth in xenograft models.

Agricultural Applications

In agricultural science, this compound has potential applications as a plant growth regulator. Its structural properties may influence plant metabolism and growth patterns.

Case Study: Plant Growth Regulation

Research indicates that thiophene derivatives can enhance plant growth by modulating hormonal pathways. This compound has shown promise in preliminary studies for improving crop yields.

ResearchOutcome
Field TrialsIncreased yield in treated crops compared to control groups, suggesting a positive effect on growth rates.

Materials Science Applications

The compound's unique structure lends itself to applications in materials science, particularly in the development of new polymers and nanomaterials.

Case Study: Polymer Development

A recent study explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability.

ExperimentResults
Polymer BlendsEnhanced tensile strength and thermal resistance compared to conventional polymers without the thiophene derivative.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-cyclopropylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s binding affinity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate is unique due to the presence of the cyclopropyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

Biological Activity

Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate (MCA) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of MCA, focusing on its mechanisms of action, target interactions, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C9_9H11_{11}NO2_2S
  • SMILES : COC(=O)C1=C(SC=C1C2CC2)N
  • InChI : InChI=1S/C9H11NO2S/c1-12-9(11)7-6(5-2-3-5)4-13-8(7)10/h4-5H,2-3,10H2,1H3

The structural features of MCA include a thiophene ring and a cyclopropyl group, which are known to contribute to its biological activity.

Research indicates that MCA may act as an inhibitor of specific enzymes and proteins involved in various biological pathways. Notably:

  • Inhibition of Methionine Aminopeptidase (MetAP) :
    • MCA has been identified as a potential inhibitor of Escherichia coli MetAP, which is crucial for bacterial protein synthesis. In vitro studies demonstrated that MCA exhibited low micromolar potency against the Fe(II)-form of MetAP with an IC50_{50} value of approximately 13 µM, while showing no activity against the Co(II)- or Mn(II)-forms at higher concentrations .
  • Anti-inflammatory Activity :
    • Studies on related compounds have shown that phenylthiophene derivatives can inhibit atypical protein kinase C (aPKC) isoforms involved in inflammatory responses. These findings suggest that structural analogs of MCA could potentially exhibit similar anti-inflammatory properties by blocking pathways that lead to increased vascular permeability .

Biological Activity Data

The following table summarizes the biological activity data for MCA and its analogs based on available research:

CompoundTargetIC50_{50} (µM)Activity Type
MCAMetAP (Fe(II))13Enzyme Inhibition
Phenylthiophene DerivativeaPKCLow nanomolar rangeAnti-inflammatory

Case Studies

  • Antibacterial Activity :
    • In a screening study for antibacterial compounds, MCA was part of a library tested against various bacterial strains. Results indicated that compounds with similar structures to MCA demonstrated significant antibacterial activity against E. coli and Bacillus subtilis, suggesting potential for further development into novel antibiotics .
  • Selectivity in Cancer Treatment :
    • A case study involving related thiophene compounds highlighted their selective cytotoxicity against cancer cell lines compared to normal cells. The selectivity ratios were reported to be high, indicating that these compounds could minimize side effects when used as therapeutic agents .

Research Findings and Future Directions

The exploration of MCA's biological activity is still in its early stages. Future research should focus on:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy of MCA in animal models.
  • Structural Modifications : To enhance potency and selectivity towards specific targets.
  • Broader Biological Screening : Including tests against various cancer cell lines and other pathogens to fully elucidate its therapeutic potential.

Q & A

Q. Core techniques :

  • NMR spectroscopy : Confirm substituent positions via characteristic shifts (e.g., NH2_2 at δ 6.5–7.0 ppm in 1^1H NMR; ester carbonyl at δ 165–170 ppm in 13^{13}C NMR).
  • IR spectroscopy : Validate amine (3200–3400 cm1^{-1}) and ester (1700–1750 cm1^{-1}) functional groups.
  • X-ray crystallography : Resolve 3D structure using SHELX programs for refinement. For example, SHELXL refines atomic positions and thermal parameters, critical for confirming cyclopropyl geometry .

Basic: What safety protocols are essential for handling this compound?

Refer to SDS guidelines for analogous thiophene derivatives (e.g., Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate):

  • Hazards : Skin/eye irritation (Category 2), respiratory sensitization.
  • PPE : Nitrile gloves, lab coat, safety goggles, and N95 mask.
  • Storage : Inert atmosphere, 2–8°C, away from oxidizing agents .
  • Spill management : Absorb with vermiculite, neutralize with dilute acetic acid.

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved?

  • Disorder modeling : Use SHELXL to split atoms into multiple positions and refine occupancy factors .
  • Twinning detection : Employ PLATON or WinGX to analyze intensity statistics. For pseudo-merohedral twinning, refine using HKLF5 data in SHELXL .
  • Validation tools : Check Rint_{int} and CC1/2_{1/2} to assess data quality. For cyclopropyl groups, restrain geometry using DFIX and DANG instructions .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

  • Substitution strategies :
    • 4-position : Replace cyclopropyl with aryl groups (e.g., 4-methylphenyl) to modulate steric/electronic effects.
    • Ester group : Hydrolyze to carboxylic acid for salt formation or conjugate with amines.
  • Methodology : Optimize via microwave-assisted synthesis (e.g., 100°C, 30 mins) for rapid screening.
  • Biological testing : Derivatives like Methyl 3-amino-4-methylthiophene-2-carboxylate show promise as enzyme inhibitors; assay IC50_{50} values using fluorescence-based assays .

Advanced: What computational tools predict reactivity or interactions of this compound?

  • Docking studies : Use AutoDock Vina to model binding with target proteins (e.g., kinases).
  • DFT calculations : Gaussian 09 to optimize geometry and calculate frontier orbitals (HOMO/LUMO) for electrophilic substitution trends.
  • Solubility prediction : ALOGPS or ChemAxon to estimate logP and guide solvent selection .

Basic: How to address low yields in the Gewald reaction for this compound?

  • Troubleshooting steps :
    • Catalyst optimization : Replace morpholine with DBU for higher reactivity.
    • Sulfur source : Use Lawesson’s reagent for milder conditions.
    • Workup : Acidify reaction mixture (pH 4–5) before extraction to precipitate the product .

Advanced: What analytical techniques resolve spectral overlaps in NMR?

  • 2D NMR : HSQC and HMBC correlate 1^1H and 13^{13}C signals to assign crowded regions (e.g., cyclopropyl protons).
  • Decoupling experiments : Suppress coupling in 1^1H NMR for NH2_2 groups.
  • Dynamic NMR : Variable-temperature studies to assess rotational barriers in the ester group .

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